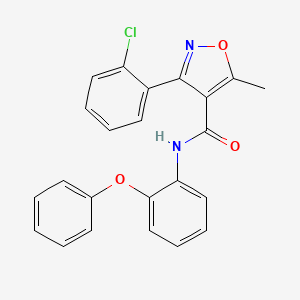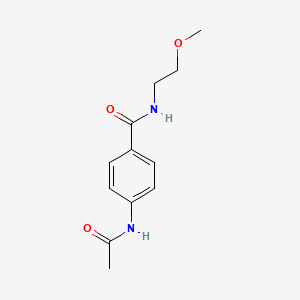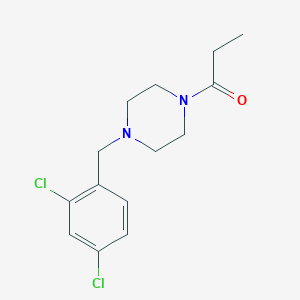
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide, also known as LX-4211, is a small molecule drug compound that has shown potential in treating type 2 diabetes mellitus (T2DM). It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine.
Wirkmechanismus
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the SGLT2 protein, which is responsible for reabsorbing glucose in the kidneys. By blocking this protein, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide increases glucose excretion in the urine, leading to a decrease in blood glucose levels. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide also inhibits the SGLT1 protein, which is responsible for glucose absorption in the intestines, leading to a reduction in postprandial glucose levels.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glucose control, increase insulin sensitivity, and reduce body weight in animal studies. In clinical trials, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and decrease HbA1c levels in patients with T2DM. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce blood pressure and improve lipid profiles in patients with T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for inhibiting the SGLT2 and SGLT1 proteins, which allows for the study of glucose transport in the kidneys and intestines. However, one limitation of using 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide research include studying its long-term safety and efficacy in treating T2DM, investigating its potential in treating other metabolic disorders, and exploring its mechanism of action in more detail. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide may also be studied in combination with other drugs for the treatment of T2DM.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential in treating T2DM. In animal studies, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glucose control, increase insulin sensitivity, and reduce body weight. In clinical trials, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and decrease HbA1c levels in patients with T2DM.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-21(22(26-29-15)17-11-5-6-12-18(17)24)23(27)25-19-13-7-8-14-20(19)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLLVXFXOJMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-imino-2-[(2-phenoxyethyl)thio]-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4720870.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4720871.png)
![6-methoxy-2,2',3,3',4,5',6',9-octahydrospiro[beta-carboline-1,4'-pyran] hydrochloride](/img/structure/B4720875.png)


![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)

![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720909.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)